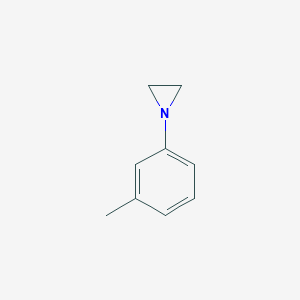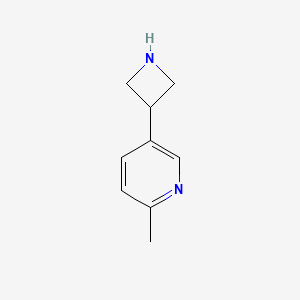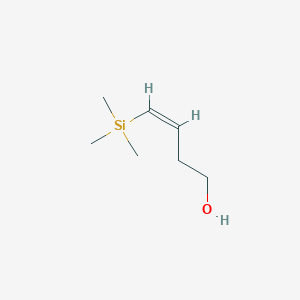
1-(3-Methylphenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-methylphenyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)aziridine can be synthesized through several methods:
Cyclization of Haloamines: This involves the intramolecular nucleophilic substitution of haloamines. For instance, the reaction of 3-methylphenylamine with a halogenated precursor under basic conditions can yield this compound.
Nitrene Addition: This method involves the addition of nitrenes to alkenes. Nitrenes can be generated from organic azides through photolysis or thermolysis. The reaction of 3-methylstyrene with a nitrene source can produce this compound.
Ring-Opening of Epoxides: The reaction of epoxides with amines followed by ring closure can also yield aziridines. For example, the reaction of 3-methylphenyl epoxide with ammonia or an amine under suitable conditions can form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the cyclization of haloamines due to its efficiency and scalability. The process may require the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylphenyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, thiols, and amines under basic or acidic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Ring-Opening: Substituted amines.
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and other materials due to its high reactivity and versatility.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)aziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to form complex molecules. The compound’s biological activity is thought to be related to its ability to interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylphenyl)aziridine can be compared with other aziridines such as:
Aziridine (Ethyleneimine): The parent compound of the aziridine family, known for its high reactivity and use in polymer production.
N-Tosylaziridine: A derivative with a tosyl group, used in organic synthesis for its stability and reactivity.
N-Benzylaziridine: A derivative with a benzyl group, studied for its potential biological activities.
Eigenschaften
CAS-Nummer |
741684-11-7 |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
1-(3-methylphenyl)aziridine |
InChI |
InChI=1S/C9H11N/c1-8-3-2-4-9(7-8)10-5-6-10/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
LYTSWFJENBDTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)





![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)

![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)
